molecular formula C12H17NO B1590240 (2-Piperidin-1-yl-phenyl)methanol CAS No. 87066-94-2

(2-Piperidin-1-yl-phenyl)methanol

Cat. No. B1590240
CAS RN: 87066-94-2
M. Wt: 191.27 g/mol
InChI Key: XWFXVEQCVPXALT-UHFFFAOYSA-N
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Description

2-Piperidin-1-yl-phenylmethanol (also known as 2-PPM) is an organic compound that has been studied for its potential applications in scientific research. It is a colorless, water-soluble, and relatively inexpensive compound, making it an attractive choice for laboratory experiments. 2-PPM has been studied for its ability to act as a catalyst in various organic reactions, its ability to form complexes with metal ions, and its potential as a building block for other compounds. In addition, 2-PPM has been studied for its biochemical and physiological effects, and its potential to be used in drug delivery systems.

Scientific Research Applications

Structural and Molecular Studies

  • Synthesis and Crystallographic Analysis : The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, related to (2-Piperidin-1-yl-phenyl)methanol, demonstrates the importance of piperidine derivatives in the field of crystallography. Piperidine rings in these compounds typically adopt a chair conformation, and their structures are stabilized through various molecular interactions, revealing significant insights into the molecular geometry and stability of these compounds (Karthik et al., 2021).

  • Crystal Structure of Piperidine Derivatives : Studies on compounds like 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, which are structurally similar to (2-Piperidin-1-yl-phenyl)methanol, highlight the significance of piperidine in crystallography. These compounds exhibit chair conformations of piperidine rings, contributing to the understanding of molecular structures and bond angles (Prasad et al., 2008).

Medicinal Chemistry and Drug Development

  • Antitubercular Activity : A specific example of (2-Piperidin-1-yl-phenyl)methanol derivative, namely cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, showed significant potential in the treatment of tuberculosis. This compound exhibited notable antitubercular activity in vitro and in vivo, highlighting the potential of piperidine derivatives in medicinal chemistry (Bisht et al., 2010).

  • Anticancer Potential : Research on piperidine derivatives, such as the synthesis of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone compounds, underscores the anticancer potential of these molecules. Certain derivatives showed significant antiproliferative activity against human leukemia cells, marking a critical area of study in oncology (Vinaya et al., 2011).

Chemical Reactions and Catalysis

  • Catalytic Applications : Piperidine derivatives have been explored for their catalytic abilities, such as in the oxidative cyclization of alkenols. Compounds like cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes demonstrate the potential of piperidine-based compounds in catalysis, particularly in the context of chemical synthesis (Dönges et al., 2014).

Electrosynthesis and Green Chemistry

  • Electrolytic Systems : The development of an electrolytic system using solid-supported bases for in situ generation of a supporting electrolyte from methanol signifies the role of piperidine derivatives in green chemistry. Piperidine-based compounds have been used successfully in such systems, promoting environmentally friendly chemical processes (Tajima & Fuchigami, 2005).

properties

IUPAC Name

(2-piperidin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFXVEQCVPXALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515417
Record name [2-(Piperidin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Piperidin-1-yl-phenyl)methanol

CAS RN

87066-94-2
Record name [2-(Piperidin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XJ Shang, ZQ Liu - Synthesis, 2017 - thieme-connect.com
A catalyst comprising of catalytic cobalt(II) acetate/copper(II) acetate/dl-tyrosine with oxygen as the oxidant allows aerobic intramolecular C–O bond construction in [2-(pyrrolidin-1-yl)…
Number of citations: 4 www.thieme-connect.com

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